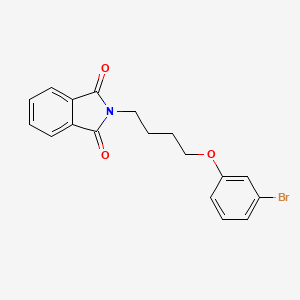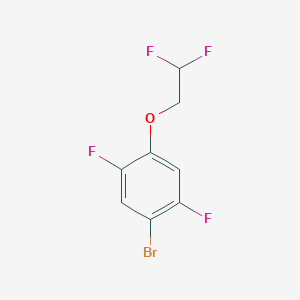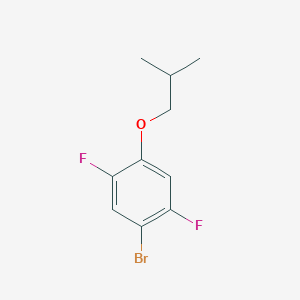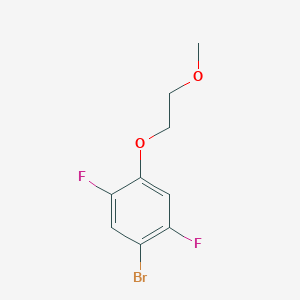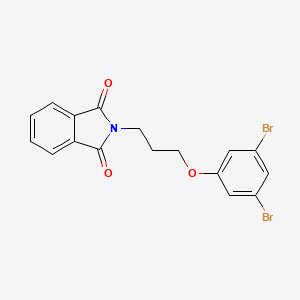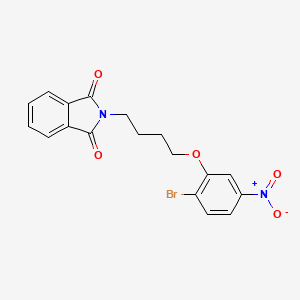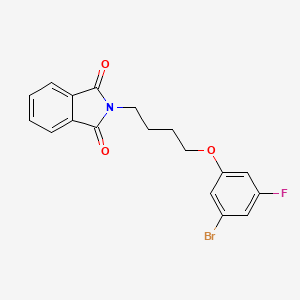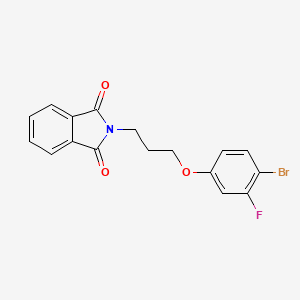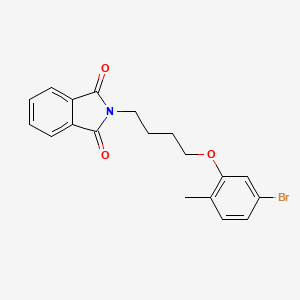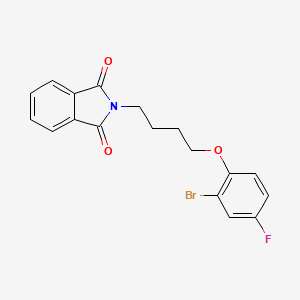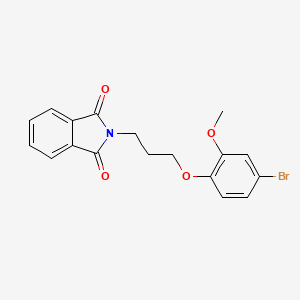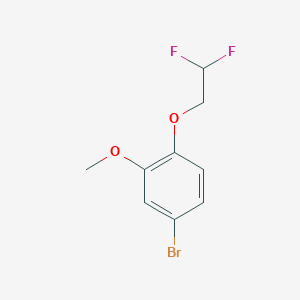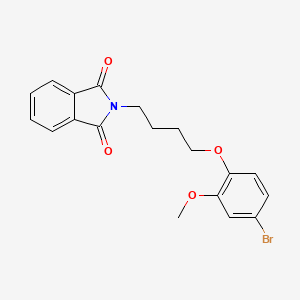
2-(4-(4-Bromo-2-methoxyphenoxy)butyl)isoindoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(4-Bromo-2-methoxyphenoxy)butyl)isoindoline-1,3-dione is a complex organic compound characterized by an isoindoline-1,3-dione core structure with a butyl chain substituted with a bromo-methoxyphenoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-Bromo-2-methoxyphenoxy)butyl)isoindoline-1,3-dione typically involves a multi-step process. One common approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . The specific steps for synthesizing this compound may include:
Formation of the Isoindoline-1,3-dione Core: This step involves the reaction of an aromatic primary amine with maleic anhydride to form the isoindoline-1,3-dione core.
Substitution Reaction: The butyl chain is introduced through a substitution reaction, where a suitable butyl halide reacts with the isoindoline-1,3-dione core.
Introduction of the Bromo-Methoxyphenoxy Group:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
2-(4-(4-Bromo-2-methoxyphenoxy)butyl)isoindoline-1,3-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing functional groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), and hydrogen gas (H₂) with a catalyst.
Substitution Reagents: Halides, alkylating agents, and nucleophiles such as amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or heterocyclic groups .
Scientific Research Applications
2-(4-(4-Bromo-2-methoxyphenoxy)butyl)isoindoline-1,3-dione has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(4-(4-Bromo-2-methoxyphenoxy)butyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects . Additionally, the compound’s structure allows it to interact with various biological molecules, influencing cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(4-(4-Bromo-2-methoxyphenoxy)butyl)isoindoline-1,3-dione include other isoindoline-1,3-dione derivatives with different substituents. Some examples are:
2-(4-(4-Chloro-2-methoxyphenoxy)butyl)isoindoline-1,3-dione: Similar structure with a chloro group instead of a bromo group.
2-(4-(4-Methyl-2-methoxyphenoxy)butyl)isoindoline-1,3-dione: Similar structure with a methyl group instead of a bromo group.
2-(4-(4-Fluoro-2-methoxyphenoxy)butyl)isoindoline-1,3-dione: Similar structure with a fluoro group instead of a bromo group.
Uniqueness
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the bromo-methoxyphenoxy group may enhance its reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
2-[4-(4-bromo-2-methoxyphenoxy)butyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrNO4/c1-24-17-12-13(20)8-9-16(17)25-11-5-4-10-21-18(22)14-6-2-3-7-15(14)19(21)23/h2-3,6-9,12H,4-5,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEJHEHSKTCSDPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)OCCCCN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-Amino-N-(2,2,2-trifluoroethyl)bicyclo[2.2.2]octane-1-carboxamide hydrochloride](/img/structure/B8174261.png)
![4-Amino-N-(3-methoxypropyl)bicyclo[2.2.2]octane-1-carboxamide hydrochloride](/img/structure/B8174262.png)
